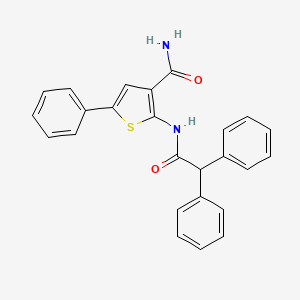

2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide (DPTC) is a synthetic compound that belongs to the class of thiophene derivatives. DPTC is widely used in scientific research for its potential therapeutic effects.

Scientific Research Applications

- Application : Researchers employ the DPPH assay to evaluate the antioxidant capacity of compounds. By measuring the reduction of DPPH•, they can assess how effectively a substance scavenges free radicals and protects against oxidative stress .

- Application : Recent studies have investigated the effect of metal ions on DPPH•. For instance, scandium triflate (Sc(OTf)3) promotes electron-transfer disproportionation, leading to the formation of DPPH cations (DPPH+) and anions (DPPH−). Understanding these interactions sheds light on metal-ion-induced radical behavior .

- Application : When H2O is added to the DPPH•–Sc(OTf)3 system, an electron-transfer comproportionation occurs, regenerating DPPH•. Spectroscopic analyses confirm this regeneration process. Researchers study the detailed mechanism behind this phenomenon .

- Application : Methanolic extractives of compounds like DPPH can remove hydroxyl radicals, preventing cellular damage. This scavenging property is valuable for potential therapeutic applications .

- Application : Researchers are working toward standardizing DPPH assay protocols. By optimizing reaction time, concentration, and other factors, they aim to ensure consistent and reliable antioxidant capacity measurements .

- Application : Researchers use kinetic analyses and spectroscopy to propose reaction mechanisms. For example, the rate-determining step involves the reaction of DPPH+ with [(DPPH)2Sc(H2O)3]+, generated upon H2O addition to [(DPPH)2Sc]+ .

Antioxidant Activity Assessment

Metal Ion Interaction Studies

Water-Induced Regeneration

Hydroxyl Radical Scavenging

Standardization of DPPH Assay Conditions

Kinetic Studies and Reaction Mechanisms

Mechanism of Action

Target of Action

A structurally similar compound, 5-carbamimidamido-2-(2,2-diphenylacetamido)-n-[(4-hydroxyphenyl)methyl]pentanamide, is known to interact with theNeuropeptide Y (NPY) Y1 receptor . NPY receptors are involved in various physiological processes, including the regulation of feeding behavior and energy homeostasis .

Mode of Action

It’s worth noting that many compounds with antioxidant properties, such as this one, act as electron donors in neutralizing free radical chromophores . They promote rapid reactions with free radicals, which can be monitored by spectrophotometric measurement of absorbance loss .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related toapoptosis and EGFR regulation . These pathways are crucial for cell survival and proliferation.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (which is 331.365 Da for a structurally similar compound ) can influence these properties.

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells , suggesting potential anti-cancer properties.

properties

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2S/c26-23(28)20-16-21(17-10-4-1-5-11-17)30-25(20)27-24(29)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,22H,(H2,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSAFYAKWDJLBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436250.png)

![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2436252.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2436259.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2436260.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2436266.png)